Cyanocycline A
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Overview
Description
Cyanocycline A is a natural product found in Streptomyces flavogriseus, Streptomyces flavovirens, and Streptomyces lusitanus with data available.
Scientific Research Applications
Biotechnological and Biomedical Potential
Cyanocycline A, derived from cyanobacteria, shows significant potential in biotechnological and biomedical applications. Cyanobacteria are known for producing bioactive secondary metabolites, including cyanocycline A, which have been explored for their pharmacological activities. These metabolites display strong activities like neurotoxicity, cytotoxicity, and antiviral activity, suggesting their potential in treating various diseases, including viral infections like COVID-19 (Khalifa et al., 2021).
Synthesis and Biological Background
The synthesis of cyanocycline A, a tetrahydroisoquinoline antitumor antibiotic, has been extensively studied, highlighting its importance in the field of synthetic organic chemistry. Its synthesis, along with other similar compounds, provides valuable insights into the development of new drugs with potential antitumor properties (Siengalewicz et al., 2008).
Cyanobacterial Cyclopeptides in Cancer Drug Development
Cyanobacterial cyclopeptides, a category which includes compounds like cyanocycline A, are seen as potential leads for targeted cancer drugs. Their ability to cause cellular damage and inhibit protein phosphatases makes them suitable candidates for cancer therapy, especially in cancers expressing specific uptake transporters. This highlights the possibility of using cyanocycline A in targeted cancer treatments (Sainis et al., 2010).
properties
CAS RN |
82423-05-0 |
---|---|
Product Name |
Cyanocycline A |
Molecular Formula |
C22H26N4O5 |
Molecular Weight |
426.5 g/mol |
IUPAC Name |
16-(hydroxymethyl)-13-methoxy-12,20-dimethyl-11,14-dioxo-5-oxa-8,17,20-triazahexacyclo[15.3.1.03,19.04,8.09,18.010,15]henicosa-10(15),12-diene-21-carbonitrile |
InChI |
InChI=1S/C22H26N4O5/c1-9-19(28)15-14(20(29)21(9)30-3)13(8-27)26-12(7-23)11-6-10-16(24(11)2)18(26)17(15)25-4-5-31-22(10)25/h10-13,16-18,22,27H,4-6,8H2,1-3H3 |
InChI Key |
KDWXMIJUXUSUMZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)C2=C(C1=O)C3C4C5C(CC(N5C)C(N4C2CO)C#N)C6N3CCO6)OC |
Canonical SMILES |
CC1=C(C(=O)C2=C(C1=O)C3C4C5C(CC(N5C)C(N4C2CO)C#N)C6N3CCO6)OC |
Other CAS RN |
82423-05-0 |
synonyms |
cyanocycline A cyanonaphthyridinomycin |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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